4-(Quinolin-2-YL)benzoic acid
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Overview
Description
4-(Quinolin-2-yl)benzoic acid is an organic compound with the molecular formula C16H11NO2. It consists of a quinoline ring attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the quinoline ring, which is subsequently functionalized to introduce the benzoic acid moiety .
Another method involves the cyclization of 2-aminobenzophenone with phthalic anhydride under acidic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(Quinolin-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(Quinolin-4-yl)benzoic acid: Similar structure but with the quinoline ring attached at the 4-position.
4-(Quinolin-3-yl)benzoic acid: Similar structure but with the quinoline ring attached at the 3-position.
4-(Quinolin-6-yl)benzoic acid: Similar structure but with the quinoline ring attached at the 6-position.
Uniqueness
4-(Quinolin-2-yl)benzoic acid is unique due to the specific positioning of the quinoline ring at the 2-position, which can influence its chemical reactivity and biological activity . This positioning allows for distinct interactions with molecular targets compared to its isomers .
Properties
IUPAC Name |
4-quinolin-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)17-15/h1-10H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQTVFZTJQJXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653499 |
Source
|
Record name | 4-(Quinolin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132318-11-7 |
Source
|
Record name | 4-(Quinolin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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